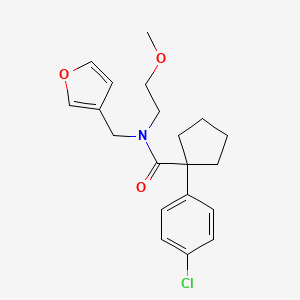
1-(4-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H24ClNO3 and its molecular weight is 361.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H23ClN2O3 with a molecular weight of approximately 350.84 g/mol. The structure includes a cyclopentanecarboxamide backbone, a furan ring, and a 4-chlorophenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | TBD |
| Molecular Weight | 350.84 g/mol |
| Molecular Formula | C18H23ClN2O3 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Preparation of the Cyclopentanecarboxylic Acid : Starting from cyclopentanone.
- Formation of the Amide : Reaction with 4-chlorophenylamine and furan-3-ylmethylamine.
- Introduction of the Methoxyethyl Group : Using methoxyethyl chloride under basic conditions.
This multi-step process ensures high yield and purity, crucial for subsequent biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymatic Modulation : The furan and phenyl groups may enhance binding affinity through π-π stacking interactions with aromatic residues in target proteins.
- Receptor Interaction : Potential activity at G-protein coupled receptors (GPCRs) has been suggested, which are critical in numerous signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary findings indicate cytotoxic effects against certain cancer cell lines, possibly through induction of apoptosis.
Case Studies
-
Anti-inflammatory Effects
- A study evaluated the compound's impact on TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels at concentrations as low as 10 µM, highlighting its anti-inflammatory potential .
- Cytotoxicity Against Cancer Cells
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Cytotoxicity via apoptosis |
| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-phenylbutanamide | 20 | Enzymatic inhibition |
| N-(4-chlorophenyl)-N-(furan-2-ylmethyl)-benzamide | 25 | Receptor modulation |
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-24-13-11-22(14-16-8-12-25-15-16)19(23)20(9-2-3-10-20)17-4-6-18(21)7-5-17/h4-8,12,15H,2-3,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMCWTZWMOYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













